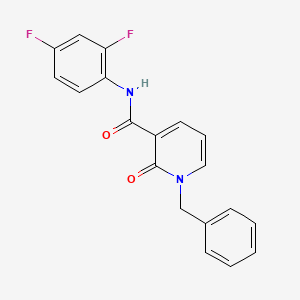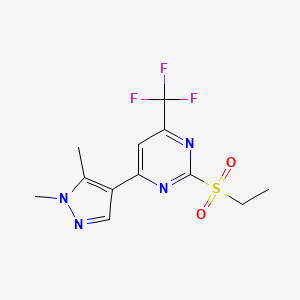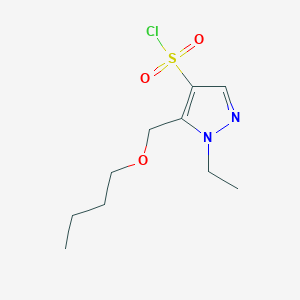![molecular formula C22H17ClN2O3S B2781891 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 339104-24-4](/img/structure/B2781891.png)
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole (hereafter referred to as oxadiazole) is a heterocyclic compound that is widely used in scientific research. It is a bicyclic compound that contains two fused rings, one of which is a five-membered ring and the other is a six-membered ring. Oxadiazole is used in a variety of research applications, including drug discovery and development, biochemistry, and molecular biology.
科学研究应用
Oxadiazole is widely used in scientific research, particularly in drug discovery and development. It is used to synthesize a variety of compounds, including drugs, for use in pre-clinical and clinical studies. Oxadiazole has also been used in biochemistry and molecular biology research, as it is a useful tool for studying the structure and function of proteins. Additionally, oxadiazole has been used in the synthesis of organic compounds and as an intermediate in the synthesis of other compounds.
作用机制
Oxadiazole acts as an inhibitor of enzymes, particularly cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and by inhibiting their activity, oxadiazole can affect the metabolism of drugs and other compounds. Oxadiazole can also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
Oxadiazole has been found to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-allergic, and anti-tumor properties. It has also been found to have anti-oxidant and anti-microbial activity, as well as neuroprotective effects. Additionally, oxadiazole has been found to have a protective effect against oxidative stress, which can lead to cell damage and death.
实验室实验的优点和局限性
Oxadiazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is widely available. Additionally, it has a wide range of applications and can be used to study a variety of biological systems. However, there are some limitations to using oxadiazole in lab experiments. Its mechanism of action is not fully understood, and it can produce toxic side effects in some cases. Additionally, it can be difficult to control the concentration of oxadiazole in a lab experiment, as it is rapidly metabolized by the body.
未来方向
There are several potential future directions for research involving oxadiazole. One potential application is in the development of new drugs and therapies, as oxadiazole has been found to have a variety of biochemical and physiological effects. Additionally, oxadiazole could be used to study the structure and function of proteins, as well as to study the effects of oxidative stress on cells. Finally, oxadiazole could be used to develop new methods for synthesizing organic compounds, as well as for studying the metabolism of drugs and other compounds.
合成方法
Oxadiazole can be synthesized through a variety of methods. The most common method involves the reaction of 4-chlorobenzylsulfonyl chloride with 4-methylphenylhydrazine in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields a mixture of 2-{2-[(4-chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole and 4-methylphenylhydrazine hydrochloride. The oxadiazole can be isolated from this mixture through a recrystallization process.
属性
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfonyl]phenyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-15-6-10-17(11-7-15)21-24-25-22(28-21)19-4-2-3-5-20(19)29(26,27)14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVLLXEAWPRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)
![N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2781815.png)

![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)
![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)
![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)



![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)
![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2781828.png)
![2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2781829.png)
